2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization with methoxy and morpholine-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of brominated or de-brominated compounds.
Scientific Research Applications
2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated compound with applications in organic synthesis and material science.
2-(4-Bromophenyl)methylidenehydrazine: A simpler hydrazine derivative with similar reactivity.
4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazine: A related triazine compound with different substituents.
Uniqueness
2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H17BrN6O2 |
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Molecular Weight |
393.24 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H17BrN6O2/c1-23-15-19-13(18-14(20-15)22-6-8-24-9-7-22)21-17-10-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H,18,19,20,21)/b17-10+ |
InChI Key |
QCWCTZGXJFFUCO-LICLKQGHSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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